molecular formula C13H21N3O B1526683 2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline CAS No. 1124330-34-2

2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1526683
M. Wt: 235.33 g/mol
InChI Key: HDSSNQFHRRRXFG-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.331 . It falls under several categories including Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Amines, Aliphatic Amines, Tertiary Amines, Aromatic Cyclic Structures, Primary Amines, Anilines, and Aromatic Primary Amines .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline” is represented by the SMILES notation: CCOC1=C(N)C=CC(=C1)N1CCN©CC1 . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.

Scientific Research Applications

Application 1: Anaplastic Lymphoma Kinase (ALK) Inhibitor

  • Summary of Application : This compound is used in the synthesis of a potent and selective ALK inhibitor, ASP3026 . ALK is a therapeutic target for treating EML4-ALK positive NSCLC .
  • Methods of Application : A series of 1,3,5-triazine derivatives were synthesized, and ASP3026 was identified as a potent and selective ALK inhibitor . The specific experimental procedures and technical details are not provided in the source.
  • Results or Outcomes : ASP3026 demonstrated dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK . It inhibited EML4-ALK with an IC50 value of 17 nM .

Application 2: Synthesis of Antidepressant Molecules

  • Summary of Application : This compound can be used in the synthesis of antidepressant molecules through metal-catalyzed procedures . The review examines the role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
  • Results or Outcomes : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Safety And Hazards

The safety data sheet for “2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethoxy-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-17-13-10-11(4-5-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSSNQFHRRRXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline

CAS RN

1124330-34-2
Record name 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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